tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” is unique, contributing to its diverse applications in scientific research. Unfortunately, specific details about its molecular structure were not found in the search results.Physical and Chemical Properties Analysis
“(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” has specific physical and chemical properties that contribute to its potential applications in scientific research . Unfortunately, the search results do not provide detailed information about these properties.Scientific Research Applications
Stereoselective Synthesis
One key area of research is the development of stereoselective synthesis methods for creating substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These methods aim to control the stereochemistry at the 3 and 4 positions of the piperidine ring, which is crucial for the biological activity of many pharmaceutical compounds. For instance, Boev et al. (2015) demonstrated a method for converting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives into the trans (3R,4R) isomers through the Mitsunobu reaction, followed by alkaline hydrolysis Boev et al., 2015.
Vinylfluoro Group Applications
The vinylfluoro group has been explored as an acetonyl cation equivalent in the stereoselective synthesis of pipecolic acid derivatives, which are important intermediates in pharmaceutical synthesis. Purkayastha et al. (2010) highlighted a cascade of reactions starting from tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate leading to significant pipecolic acid derivatives. This research underscores the utility of fluorinated groups in enhancing the reactivity and selectivity of synthetic transformations Purkayastha et al., 2010.
Utilization of Industrial Waste
The synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste materials showcases an innovative approach to resource utilization in chemical synthesis. Wilken et al. (1997) described a highly diastereoselective ring expansion method to create chiral piperidine derivatives from β-amino alcohols. This research demonstrates the potential for sustainable practices in chemical manufacturing Wilken et al., 1997.
Process Development for Pharmaceutical Intermediates
Another application involves the development of scalable synthetic processes for pharmaceutical intermediates. Li et al. (2014) described the process development for a novel compound as a potent inhibitor for estrogen-related receptor 1 (ERR1), utilizing (3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate as a key intermediate. This work illustrates the importance of efficient, reproducible synthetic methods in the pharmaceutical industry Li et al., 2014.
Novel Protecting Groups for Fluorous Synthesis
Research on fluorous synthesis techniques has also seen the use of tert-butyl alcohol derivatives as novel protecting groups. Pardo et al. (2001) investigated fluorous derivatives of tert-butyl alcohol for protecting carboxylic acids in fluorous synthesis, demonstrating the versatility of tert-butyl-based compounds in modern synthetic chemistry Pardo et al., 2001.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955029-44-4 | |
Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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